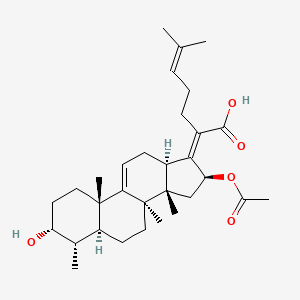

9,11-Anhydro Fusidic Acid

Beschreibung

Contextualization of Fusidic Acid and its Analogues in Chemical Biology Research

Fusidic acid is a tetracyclic triterpenoid (B12794562) antibiotic isolated from fungi such as Fusidium coccineum. frontiersin.org It is a potent bacteriostatic agent, particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgmdpi.comnih.gov The mechanism of action involves the inhibition of bacterial protein synthesis by targeting and stabilizing the elongation factor G (EF-G) on the ribosome, thereby preventing the translocation step of polypeptide elongation. acs.orgacs.org

In chemical biology, fusidic acid and its analogues serve as critical tools for research. The synthesis and evaluation of various derivatives have been extensively pursued to understand the structure-activity relationships (SAR) that govern its antibacterial potency. acs.org For instance, modifications to the side chains, the tetracyclic skeleton, and various functional groups have been explored to develop antibiotics with improved pharmacokinetic profiles or to overcome resistance. frontiersin.orgnih.gov Furthermore, specialized analogues, such as those incorporating photoaffinity labels (e.g., benzophenone, trifluoromethyldiazirine, and aryl azide), have been synthesized. acs.orgacs.org These photo-reactive derivatives are designed to form covalent bonds with the EF-G binding site upon irradiation, enabling researchers to precisely map the amino acid residues involved in the drug-target interaction. acs.org

Significance of Fusidane-Type Triterpenoids in Biosynthetic and Synthetic Chemistry Studies

Fusidane-type antibiotics are a class of fungal metabolites belonging to the triterpenes. nih.gov Structurally, they are characterized as 29-nor protostane (B1240868) triterpenoids, possessing a unique tetracyclic core. mdpi.comcjnmcpu.com This family includes several well-known members, such as fusidic acid, helvolic acid, and cephalosporin (B10832234) P1, which share similar core structures but are produced by different fungi. nih.govwikipedia.org

The study of their biosynthesis is a significant area of research. These compounds originate from the cyclization of (3S)-2,3-oxidosqualene. nih.govcjnmcpu.com The elucidation of the biosynthetic gene clusters (BGCs) for fusidic acid and related compounds has provided deep insights into the enzymatic machinery responsible for constructing the complex fusidane skeleton. nih.gov Phylogenetic analyses of these BGCs suggest a fascinating evolutionary history involving multiple horizontal gene transfer events among distantly related fungal species. nih.gov

From a synthetic chemistry perspective, the fusidane skeleton presents a challenging and attractive target. Research in this area involves not only the total synthesis of these natural products but also the semi-synthesis of novel derivatives from the readily available fusidic acid scaffold. cjnmcpu.com These synthetic efforts are aimed at creating compounds with enhanced biological activity, a broader spectrum of action, or the ability to circumvent existing resistance mechanisms. nih.gov

Identification and Research Interest in 9,11-Anhydro Fusidic Acid as a Specific Derivative or Metabolite

This compound is a specific derivative of fusidic acid. Its chemical identity is well-defined, as detailed in the table below. The designation "9,11-Anhydro" signifies that it is formed by the formal loss of a water molecule from the parent fusidic acid structure, involving the hydroxyl group at position 11 and a hydrogen at position 9, resulting in the formation of a double bond between these two carbons. This compound is recognized within the scientific community as a known impurity, metabolite, or degradation product of fusidic acid. lgcstandards.com

| Property | Value | Source(s) |

| CAS Number | 74048-41-2 | lgcstandards.comscbt.comscbt.com |

| Molecular Formula | C₃₁H₄₆O₅ | scbt.comscbt.com |

| Molecular Weight | 498.69 g/mol | scbt.comscbt.com |

This table is interactive. Click on the headers to sort.

The interest in this compound stems primarily from its relationship to the parent antibiotic. Its presence can be relevant in the manufacturing and quality control of fusidic acid preparations, where it serves as a reference standard for impurity profiling.

Overview of Key Research Areas Pertaining to this compound

Research pertaining to this compound is concentrated in a few key areas, reflecting its status as a derivative rather than a primary bioactive agent.

Analytical Chemistry: The compound is used as a reference material for the development and validation of analytical methods (such as high-performance liquid chromatography, HPLC) designed to detect and quantify impurities and degradation products in bulk fusidic acid and its pharmaceutical formulations.

Stability Studies: The formation of this compound is an indicator of the degradation of fusidic acid. Studying the conditions under which it is formed (e.g., pH, temperature, light exposure) provides crucial information about the stability of the parent drug and helps in defining appropriate storage and handling conditions.

Synthetic Chemistry: While not a primary target itself, this compound can be a byproduct in synthetic routes aimed at modifying the fusidic acid core. Understanding its formation is essential for optimizing reaction conditions to maximize the yield of desired products. It may also serve as a starting material or intermediate for the synthesis of other novel fusidane analogues.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2Z)-2-[(3R,4S,5S,8R,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O5/c1-18(2)9-8-10-21(28(34)35)27-23-11-12-26-29(5)15-14-24(33)19(3)22(29)13-16-30(26,6)31(23,7)17-25(27)36-20(4)32/h9,12,19,22-25,33H,8,10-11,13-17H2,1-7H3,(H,34,35)/b27-21-/t19-,22-,23-,24+,25-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGDRQJDRPAHDF-KRMCRKKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(=CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C2(CCC1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3(C(=CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)[C@]2(CC[C@H]1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74048-41-2 | |

| Record name | 9,11-Anhydrofusidic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZD6436JQV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 9,11 Anhydro Fusidic Acid

Strategies for the Chemical Synthesis of 9,11-Anhydro Fusidic Acid

The chemical synthesis of this compound primarily involves the dehydration of fusidic acid, which possesses hydroxyl groups at the C-3 and C-11 positions.

The formation of the 9,11-anhydro bridge requires the selective removal of the 11-hydroxyl group and a hydrogen atom from the C-9 position. This dehydration reaction must be conducted under conditions that favor the formation of the internal ether linkage over other potential side reactions. The challenge lies in achieving high regioselectivity, targeting the 11-OH group while leaving the 3-OH group intact. nih.gov Studies have shown that certain reagents and reaction conditions can promote this selective dehydration. For instance, the use of specific dehydrating agents in suitable non-polar solvents can facilitate the desired intramolecular cyclization.

Lewis acids have been explored for their potential to catalyze regioselective dehydration reactions in polyhydroxylated molecules. chemrxiv.org While not specifically detailed for fusidic acid in the provided context, the principle of using Lewis acidic reagents to activate a specific hydroxyl group for elimination is a relevant strategy. chemrxiv.org The choice of Lewis acid and reaction conditions is critical to control the selectivity and avoid undesired rearrangements. chemrxiv.org

The stereochemistry of fusidic acid itself was confirmed by X-ray diffraction, and any modification, such as the formation of the anhydro bridge, must be analyzed in the context of this rigid three-dimensional structure. cjnmcpu.com

Semisynthetic Routes to this compound from Fusidic Acid Precursors

Semisynthetic methods, starting from the natural product fusidic acid, are the most common routes to this compound. These methods leverage the readily available starting material and introduce the desired modification through chemical or enzymatic means.

While the direct enzymatic formation of this compound is not extensively documented in the provided results, the use of enzymes in modifying fusidic acid is a known strategy. google.comgoogle.com Enzymes, such as hydrolases or lyases, could potentially be engineered or discovered to perform the specific dehydration of fusidic acid. The advantage of an enzymatic approach would be the high regio- and stereoselectivity often observed in biocatalysis, potentially offering a milder and more efficient route to the target molecule. chemrxiv.org

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. google.comgoogle.com A potential chemoenzymatic route to this compound could involve an initial enzymatic modification of the fusidic acid scaffold, for example, to protect or deprotect certain functional groups, followed by a chemical dehydration step to form the anhydro bridge. This approach can overcome challenges of selectivity in purely chemical methods. google.comgoogle.com

Preparation of Structurally Modified this compound Analogs

The this compound scaffold can be further modified to create a library of analogs for structure-activity relationship (SAR) studies. These modifications can target various positions on the molecule to explore their impact on biological activity.

For instance, analogs such as 9,11-anhydro-9α,11α-epoxyfusidic acid and 9,11-anhydro-12-hydroxyfusidic acid have been reported, indicating that further reactions can be performed on the anhydro intermediate. cjnmcpu.comuct.ac.zamdpi.com The synthesis of these analogs would involve specific reagents to introduce the epoxy or hydroxyl group at the desired position, following the formation of the anhydro bridge.

The table below summarizes some of the known analogs of this compound.

| Analog Name | Key Structural Modification | Reference |

|---|---|---|

| 9,11-Anhydro-9α,11α-epoxyfusidic acid | Epoxide ring fused to the 9 and 11 positions | cjnmcpu.comuct.ac.zamdpi.com |

| 9,11-Anhydro-12-hydroxyfusidic acid | Hydroxyl group at the C-12 position | cjnmcpu.comuct.ac.zamdpi.comweblivelink.com |

Further research into the synthesis of novel analogs continues, with the aim of improving the therapeutic properties of this class of compounds.

Modifications on the D-Ring and Side Chain

The D-ring and the C-17 side chain of the fusidane nucleus are critical for its biological function, and modifications in these regions have been a primary focus of synthetic efforts. While many derivatization studies begin with fusidic acid, the methodologies are often applicable to the 9,11-anhydro scaffold.

Key modifications include:

Saturation of the Side Chain Double Bond: The Δ24(25) double bond in the side chain can be reduced to a single bond. nih.gov For instance, 11-dehydro-24,25-dihydrofusidic acid is an analog that combines the anhydro steroid core with a saturated side chain. google.com

Alteration of the C-16 Acetoacetoxy Group: Substitution of the 16α-acetoxy group with other functionalities has been explored to modulate activity. nih.gov

Modification of the C-21 Carboxylic Acid: The terminal carboxylic acid group is a frequent target for derivatization. It has been converted into a variety of bioisosteres, including esters and amides, to investigate the impact on target binding and physicochemical properties. mdpi.comrsc.org A series of derivatives where the carboxylic acid was replaced with various bioisosteres showed altered activity profiles. rsc.org

Side Chain Truncation: Reports have described the truncation of the C26 and C27 methyl groups on the side chain, representing a more significant structural alteration. researchgate.net

Table 1: Examples of D-Ring and Side Chain Modifications Applied to the Fusidane Skeleton This table is interactive. Click on headers to sort.

| Modification Site | Type of Modification | Example Derivative Structure | Research Finding | Reference |

|---|---|---|---|---|

| C-24/C-25 | Saturation of double bond | 24,25-dihydrofusidic acid analogs | Can maintain or enhance biological activity. | nih.govgoogle.com |

| C-16 | Substitution of acetoxy group | Varied ester groups | Activity is sensitive to the nature of the substituent. | nih.gov |

| C-21 | Carboxylic acid bioisosteres | Amides, Esters, Tetrazoles | Amidation and esterification can significantly alter biological targeting and activity. | rsc.orgfrontiersin.org |

Stereospecific Alterations of the Anhydro Moiety

The formation of the 9,11-double bond in this compound creates a planarized region in the steroid core, which can be further modified to introduce specific stereochemical features. These alterations can lock the conformation of the B-C ring fusion and present different functional groups to the biological target.

Notable stereospecific alterations include:

Epoxidation: The 9,11-double bond can be subjected to epoxidation to create 9,11-anhydro-9α,11α-epoxyfusidic acid . cjnmcpu.comuct.ac.za This introduces a rigid, three-membered epoxide ring with a defined stereochemistry, significantly altering the topography of the steroid core compared to the parent anhydro-compound.

Hydroxylation: The isolation of 9,11-anhydro-12-hydroxy-fusidic acid from fungal sources suggests that enzymatic or chemical hydroxylation can occur at positions adjacent to the anhydro moiety. cjnmcpu.comresearchgate.netresearchgate.net The introduction of a hydroxyl group at C-12 adds a new chiral center and a polar functional group to the molecule's 'convex' face.

These modifications demonstrate that the anhydro scaffold is not merely a degradation product but a versatile platform for generating structurally unique and stereochemically complex fusidic acid analogs.

Introduction of Diverse Functional Groups on the Steroid Core

Beyond the anhydro moiety itself, the steroid A-ring offers a prime location for introducing diverse functional groups without disrupting the core pharmacophore as drastically as modifications to the B, C, or D rings might. nih.govmdpi.com The C-3 hydroxyl group is particularly amenable to chemical alteration.

Synthetic strategies include:

Esterification: The C-3 hydroxyl group can be selectively esterified with a wide range of aliphatic and aromatic acid chlorides or anhydrides. mdpi.com For example, esterification with pyrazine-2-carboxylic acid has been shown to yield derivatives that retain significant biological activity. mdpi.com This high degree of regioselectivity for the 3-OH over the 11-OH group is a common feature in fusidic acid chemistry. mdpi.com

Reductive Amination: A two-step process involving oxidation of the C-3 hydroxyl to a ketone, followed by reductive amination, allows for the introduction of various amino groups. nih.gov This method has been used to synthesize C-3 amines with high chemo- and stereoselectivity, where the keto group at C-11 remains untouched and is subsequently reduced back to a hydroxyl group. nih.gov

Table 2: Examples of Functional Group Introduction on the Steroid A-Ring This table is interactive. Click on headers to sort.

| Modification Site | Synthetic Method | Functional Group Introduced | Key Observation | Reference |

|---|---|---|---|---|

| C-3 | Esterification | Aromatic and Aliphatic Esters | High regioselectivity over the C-11 hydroxyl group is observed. | mdpi.commdpi.com |

Mechanistic Investigations of Anhydro Formation and Analog Reactivity

The formation of the 9,11-anhydro derivative is understood to be an acid-catalyzed dehydration reaction. cjnmcpu.com Under acidic conditions, the 11α-hydroxyl group is protonated, leading to its elimination as a water molecule and the concurrent abstraction of the C-9 proton, resulting in the formation of a double bond between C-9 and C-11. This reaction is a key step in some synthetic routes and can also occur during certain isolation and purification processes. scispace.com

The reactivity of this compound and its analogs is largely dictated by the significant conformational change in the steroid skeleton. The fusidane skeleton of the parent fusidic acid adopts a non-planar, chair-boat-chair conformation. cjnmcpu.com The introduction of the 9,11-double bond flattens the B-C ring system, which alters the spatial relationship between the A/B rings and the D-ring/side chain. This conformational shift is critical because the tetracyclic fusidane skeleton and the orientation of the lipophilic side chain are considered essential for biological activity. mdpi.com Molecular docking studies of fusidic acid derivatives with their target, the bacterial elongation factor G (EF-G), show that the steroid's cyclic part is located between specific protein domains. nih.gov Any alteration to the core's shape, such as the planarization caused by anhydro formation, would necessarily change how the molecule fits within this binding pocket, thereby modulating its reactivity and interaction strength.

Biosynthetic Pathways and Metabolic Interconnections of 9,11 Anhydro Fusidic Acid

Elucidation of Fusidic Acid Biosynthesis and the Role of Key Enzymes

The biosynthesis of fusidic acid is a complex process involving a series of enzymatic reactions that transform a linear precursor into the characteristic fusidane scaffold. researchgate.netoup.com The pathway shares conserved early steps with other fusidane-type antibiotics like helvolic acid and cephalosporin (B10832234) P1. acs.org A gene cluster responsible for fusidic acid production has been identified, containing genes encoding the necessary enzymes for this intricate synthesis. nih.gov

Initial Cyclization Steps from (3S)-2,3-Oxidosqualene

The journey to the fusidane core begins with the cyclization of the universal triterpenoid (B12794562) precursor, (3S)-2,3-oxidosqualene. nih.govresearchgate.net This crucial step is catalyzed by an oxidosqualene cyclase (OSC). researchgate.netcapes.gov.br The OSC facilitates the formation of a tetracyclic protosteryl cation intermediate. nih.govresearchgate.net Unlike the biosynthesis of lanosterol, the cyclization cascade in fusidic acid biosynthesis terminates at this point through the elimination of a proton, leading to the formation of the protostane (B1240868) skeleton without significant backbone rearrangement. researchgate.net Specifically, the enzyme directs the cyclization to form protosta-17(20)Z,24-dien-3β-ol, which serves as the foundational scaffold for subsequent modifications. nih.gov

Oxygenation and Rearrangement Processes in the Fusidane Scaffold

Following the initial cyclization, the fusidane scaffold undergoes a series of oxygenation and rearrangement reactions. These modifications are primarily catalyzed by cytochrome P450 monooxygenases and dehydrogenases. oup.comsdu.edu.cn These enzymes are responsible for introducing hydroxyl groups and orchestrating oxidative demethylation at various positions on the steroid-like core. nih.gov For instance, in the related biosynthesis of helvolic acid, specific P450 enzymes and a short-chain dehydrogenase/reductase are involved in an unusual C-4 demethylation process. nih.gov Similar enzymatic activities are presumed to be involved in modifying the fusidane skeleton to ultimately yield fusidic acid. The precise sequence and interplay of these enzymes are critical for achieving the final structure of fusidic acid and its related metabolites.

Identification of 9,11-Anhydro Fusidic Acid as a Biosynthetic Intermediate or Co-Metabolite

This compound has been identified as a derivative of fusidic acid, often isolated alongside the parent compound from fungal cultures. cjnmcpu.com Its structure suggests a dehydration reaction has occurred, forming a double bond between carbons 9 and 11. This compound is considered either a direct intermediate in the biosynthetic pathway or a shunt metabolite formed from a pathway intermediate. scispace.com The conversion of 2,3-oxidosqualene (B107256) to fusidic acid has been documented, and the presence of related compounds like this compound provides valuable clues about the final steps of the biosynthetic process. scispace.comuct.ac.za

Enzymology of Anhydro Bridge Formation in Natural Systems

The formation of the anhydro bridge, or more accurately, the double bond in this compound, is a dehydration reaction. This process is catalyzed by specific enzymes within the producing organism.

Characterization of Dehydratase Enzymes Involved

While the specific dehydratase responsible for the formation of this compound has not been definitively characterized, enzymes of this class are well-known in various secondary metabolite biosynthetic pathways. nih.govnih.gov These hydro-lyases catalyze the removal of a water molecule from their substrates. nih.gov In the context of fusidic acid biosynthesis, it is hypothesized that a dehydratase acts on a hydroxylated precursor, likely 11-hydroxyfusidic acid, to generate the C9-C11 double bond. The identification and characterization of this specific enzyme remain an area of active research.

Substrate Specificity and Reaction Mechanisms

Dehydratases exhibit a range of substrate specificities. nih.gov The enzyme responsible for the formation of this compound would need to specifically recognize a fusidane-type precursor. The reaction mechanism likely involves the enzymatic abstraction of a proton and the elimination of a hydroxyl group, a common mechanism for dehydratases. Understanding the substrate specificity and catalytic mechanism of this enzyme is crucial for a complete picture of fusidic acid biosynthesis and for potential bioengineering efforts to produce novel fusidane derivatives.

Genetic Basis of Biosynthetic Pathways Yielding Anhydro-Fusidic Acid Derivatives

The biosynthesis of fusidic acid and its derivatives, including this compound, is orchestrated by a dedicated biosynthetic gene cluster (BGC). The identification and characterization of the fusidic acid (fus) cluster have revealed a sophisticated enzymatic machinery responsible for the synthesis of the core fusidane skeleton and its subsequent chemical modifications.

The fus gene cluster is composed of eight genes. nih.govresearchgate.net The elucidation of this cluster was aided by prior knowledge of the biosynthetic pathway for helvolic acid, a structurally related fusidane-type antibiotic. nih.govresearchgate.net Six of the genes in the fusidic acid cluster are conserved in the helvolic acid BGC. nih.gov These core genes are responsible for the initial steps of the pathway, starting from the cyclization of (3S)-2,3-oxidosqualene to form the protostane backbone. nih.govoup.com

The key enzymes encoded by this conserved set of genes include an oxidosqualene cyclase (OSC), three cytochrome P450 monooxygenases (P450s), a short-chain dehydrogenase/reductase (SDR), and an acyltransferase. nih.gov The formation of derivatives such as this compound is a result of the specific enzymatic activities that occur downstream of the formation of the main fusidic acid structure, or as alternative products within the pathway. While the exact enzymatic step leading to the 9,11-anhydro variant is not explicitly detailed in the provided research, it is understood to be a dehydration reaction involving the C9 and C11 positions. Compounds like 9,11-anhydrofusidic acid, 9,11-anhydro-9α,11α-epoxyfusidic acid, and 9,11-anhydro-12-hydroxy-fusidic acid have been isolated from cultures of Fusidium coccineum, the primary producer of fusidic acid. mdpi.comresearchgate.net

The genetic distinction of the fusidic acid pathway from that of helvolic acid lies in two specific genes, fusC1 and fusB1, which are not found in the helvolic acid cluster. nih.govresearchgate.net Heterologous expression studies in Aspergillus oryzae have confirmed that the introduction of the six conserved genes along with fusC1 and fusB1 is sufficient to produce fusidic acid. nih.govresearchgate.net These studies also revealed that fusC1 and fusB1 function independently and their order in the biosynthetic sequence is not strict. nih.gov The gene fusC1 encodes a short-chain dehydrogenase/reductase (SDR), which, along with another SDR (fusC2), exhibits opposite stereoselectivity in 3-ketoreduction, a critical step in tailoring the fusidane scaffold. nih.govresearchgate.net

Table 1: Genes of the Fusidic Acid Biosynthetic Cluster

| Gene | Enzyme Type | Putative Function |

|---|---|---|

| fusA | Oxidosqualene Cyclase (OSC) | Catalyzes the initial cyclization of (3S)-2,3-oxidosqualene. |

| fusB1 | Cytochrome P450 | Involved in post-modification steps specific to fusidic acid. nih.govresearchgate.net |

| fusB2 | Cytochrome P450 | Tailoring enzyme for core scaffold modification. |

| fusB3 | Cytochrome P450 | Tailoring enzyme for core scaffold modification. |

| fusB4 | Cytochrome P450 | Tailoring enzyme for core scaffold modification. nih.gov |

| fusC1 | Short-Chain Dehydrogenase/Reductase (SDR) | Catalyzes 3-ketoreduction with specific stereoselectivity. nih.govresearchgate.net |

| fusC2 | Short-Chain Dehydrogenase/Reductase (SDR) | Catalyzes 3-ketoreduction with converse stereoselectivity to fusC1. nih.govresearchgate.net |

This table is based on data from homologous gene clusters and heterologous expression studies. nih.govresearchgate.netnih.gov

The evolutionary pathway of these BGCs is noteworthy, with evidence suggesting multiple horizontal gene transfer (HGT) events have occurred between distantly related fungal species. oup.comnih.gov Phylogenetic analyses of the key enzymes, OSC and P450s, indicate that fusidane BGCs may have originated in the Zoopagomycota and were subsequently transferred to Pezizomycotina fungi. nih.gov This distribution across different fungal classes, such as Eurotiomycetes and Sordariomycetes, explains why structurally similar antibiotics are produced by taxonomically diverse fungi. nih.govnih.gov

Comparative Biosynthesis with Other Fusidane-Type Compounds

The biosynthesis of fusidane-type antibiotics, such as fusidic acid, helvolic acid, and cephalosporin P1, provides a compelling example of evolutionary divergence from a common metabolic framework. nih.govnih.gov These compounds share a similar protostane-derived core structure but differ in their specific oxidation and acetylation patterns. cjnmcpu.com These structural variations arise from the activities of specialized enzymes encoded by genes unique to each respective biosynthetic gene cluster (BGC).

The biosynthetic pathways for fusidic acid, helvolic acid, and cephalosporin P1 share an early-stage route involving six conserved enzymes. nih.govnih.govacs.org These enzymes work in concert to convert the precursor (3S)-2,3-oxidosqualene into a common intermediate. nih.govoup.com From this shared intermediate, the pathways diverge, with unique "post-modification" enzymes tailoring the molecule to yield the final, distinct antibiotic. nih.gov

Helvolic Acid: The BGC for helvolic acid, produced by fungi like Aspergillus fumigatus, contains the six core genes but lacks the specific fusC1 and fusB1 genes found in the fusidic acid cluster. nih.govresearchgate.net Instead, it possesses its own set of tailoring genes that lead to the characteristic structure of helvolic acid, which includes a carbonyl group at C-3 and oxidation at C-6 and C-7. cjnmcpu.com

Cephalosporin P1: The biosynthesis of cephalosporin P1, produced by Acremonium chrysogenum, is particularly interesting. It involves two separate gene clusters. nih.govacs.org One cluster contains the six conserved genes shared with the fusidic and helvolic acid pathways. nih.gov A second, separate cluster contains three additional genes that encode a cytochrome P450 enzyme (CepB4), an acetyltransferase (CepD2), and a short-chain dehydrogenase/reductase (CepC2). nih.govacs.org The P450 enzyme, CepB4, is a multifunctional enzyme that catalyzes the stereoselective dual oxidation of both C-6 and C-7, a key feature of cephalosporin P1. nih.gov The acetyltransferase, CepD2, then specifically acetylates the hydroxyl group at C-6. nih.gov

The divergence is thus a result of distinct evolutionary paths where a conserved core pathway was augmented by different sets of tailoring enzymes, likely acquired through mechanisms such as horizontal gene transfer. oup.comnih.gov This modular evolution has allowed different fungi to produce a variety of fusidane antibiotics with unique chemical features and biological activities.

Table 2: Comparative Overview of Fusidane Biosynthetic Gene Clusters

| Feature | Fusidic Acid (e.g., Fusidium coccineum) | Helvolic Acid (e.g., Aspergillus fumigatus) | Cephalosporin P1 (e.g., Acremonium chrysogenum) |

|---|---|---|---|

| Core Genes | 6 conserved genes (OSC, P450s, SDR, Acyltransferase) nih.gov | 6 conserved genes (OSC, P450s, SDR, Acyltransferase) nih.gov | 6 conserved genes in a primary cluster nih.govacs.org |

| Unique Genes | Contains fusC1 (SDR) and fusB1 (P450) not found in the helvolic acid cluster. nih.gov | Contains unique tailoring genes for its specific modifications. researchgate.net | A second cluster contains CepB4 (P450), CepD2 (Acetyltransferase), and CepC2 (SDR). nih.govacs.org |

| Key Structural Feature | Hydroxyl group at C-3 and oxidation at C-11. cjnmcpu.com | Carbonyl group at C-3 and oxidation at C-6 and C-7. cjnmcpu.com | Hydroxyl group at C-3 and dual oxidation at C-6 and C-7. cjnmcpu.comnih.gov |

| Genetic Organization | Single gene cluster. nih.govresearchgate.net | Single gene cluster. researchgate.net | Two separate gene clusters. nih.govacs.org |

Molecular and Cellular Investigations of 9,11 Anhydro Fusidic Acid S Biological Interactions

Analysis of Cellular Uptake and Intracellular Localization Mechanisms

Detailed mechanistic studies focusing exclusively on the cellular uptake and intracellular trafficking of 9,11-Anhydro Fusidic Acid are not extensively covered in current literature. However, insights can be drawn from research on its parent compound, fusidic acid, and other fusidane derivatives, which share a common steroidal scaffold.

The ability of fusidane-type antibiotics to cross biological membranes is closely linked to their physicochemical properties, particularly lipophilicity. Chemical modifications to the fusidic acid structure are often employed as a strategy to enhance membrane permeability by altering these properties. nih.gov For instance, masking polar groups, such as the C-3 hydroxyl group, can increase lipophilicity and is a recognized approach to improve the passage of active drugs across cellular membranes. nih.gov

The steroidal structure of fusidic acid and its analogues facilitates interaction with and potential transport across the phospholipid bilayers of bacterial and mammalian cells. Studies on fusidic acid have shown that it interacts strongly with phospholipid bilayers, particularly with negatively charged lipids, where it can become embedded and form lateral domains. Reduced cell membrane permeability is a known mechanism of bacterial resistance to fusidic acid, underscoring the importance of membrane passage for its activity. The lipophilic character of the compound can also lead to its retention within the membrane bilayers, potentially influencing its diffusion to intracellular targets.

Strategies to overcome permeability barriers include the use of adjuvants that impair membrane integrity or inhibit efflux pumps, thereby increasing the intracellular accumulation of the antibiotic. mdpi.com While these studies focus on fusidic acid, the principles of membrane interaction and permeability driven by the lipophilic, steroidal core are fundamentally relevant to this compound.

Once across the cell membrane, the intracellular fate of a compound is crucial for its biological activity. The specific pathways governing the intracellular trafficking and distribution of this compound have not been fully elucidated. For therapeutic agents in general, intracellular fate is often linked to the mechanism of cellular entry. nih.gov

For fusidic acid, its known intracellular activity against bacteria such as Legionella pneumophila and Brucella neotomae implies that it can effectively reach and accumulate within intracellular compartments where these pathogens reside. mdpi.com Furthermore, the activity of fusidic acid is enhanced at an acidic pH (e.g., pH 5.5), which is characteristic of intracellular compartments like phagolysosomes. nih.gov This suggests that the compound remains active within these acidic environments following cellular uptake. nih.gov The metabolism of lipids like phosphatidic acid has been shown to regulate the intracellular trafficking of various proteins, indicating the complex interplay between lipid metabolism and the movement of molecules within the cell. teikyo.jp While direct evidence is pending, it is plausible that the trafficking of the lipophilic this compound is also influenced by cellular lipid dynamics and transport mechanisms.

Exploration of Potential Biological Targets at the Molecular Level

The primary and most well-characterized molecular target for fusidic acid and its derivatives is the bacterial Elongation Factor G (EF-G). nih.govnih.gov EF-G is a crucial GTPase protein that facilitates the translocation step of protein synthesis on the ribosome. nih.govnih.gov Fusidic acid exerts its inhibitory effect by binding to the EF-G-GDP complex after it has bound to the ribosome. nih.gov This interaction effectively locks EF-G on the ribosome, preventing the release of the factor and thereby stalling the elongation phase of protein synthesis. nih.govnih.gov

Molecular docking and structural studies have provided detailed insights into this interaction. Fusidic acid binds to a site on EF-G, and this binding is stabilized by interactions with regions of the 50S ribosomal subunit. nih.govnih.gov This mechanism prevents EF-G from catalyzing the movement of peptidyl-tRNA from the A-site to the P-site of the ribosome. nih.gov

Derivatives of fusidic acid are often designed and evaluated based on their predicted interactions with the EF-G binding pocket. nih.govresearchgate.net Molecular docking studies are used to predict how modifications to the fusidic acid scaffold, such as those in this compound, might alter the binding affinity and orientation within the EF-G active site. nih.govrsc.org These computational models suggest that derivatives often maintain the core interactions of the parent molecule while potentially forming additional contacts. rsc.org The carboxyl group at C-21 is a key feature for interaction within the binding pocket. nih.govdntb.gov.ua

Table 1: Key Interactions in the Fusidic Acid - EF-G - Ribosome Complex

| Interacting Moiety | Target Component | Nature of Interaction | Functional Consequence |

|---|---|---|---|

| Fusidic Acid Steroid Core | EF-G (Domains I, II, III, V) | Hydrophobic Interactions | Stabilizes binding within the EF-G pocket |

| Fusidic Acid Carboxyl Group (C-21) | EF-G Amino Acid Residues | Hydrogen Bonding / Electrostatic | Critical for anchoring the ligand in the active site |

| Bound Fusidic Acid/EF-G Complex | Ribosomal proteins (e.g., L11, L12) and rRNA | Multiple contact points | Locks the complex onto the ribosome, preventing EF-G release |

Beyond its primary antibacterial target, fusidic acid has been shown to interact with and inhibit mammalian enzymes and transporters, which may contribute to drug-drug interactions. nih.govnih.gov These off-target effects are an important aspect of the compound's biological profile. Investigations have revealed that fusidic acid can inhibit key players in drug metabolism and disposition, including cytochrome P450 (CYP) enzymes and hepatic transporters. nih.govconsensus.app

Specifically, fusidic acid inhibits the function of the efflux transporter Breast Cancer Resistance Protein (BCRP) and the uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1). nih.gov It also inhibits the metabolic activity of CYP3A4, a major enzyme involved in the clearance of many drugs. nih.govnih.gov The elimination of fusidic acid itself involves phase 1 metabolism, primarily by CYP3A, as well as some phase 2 metabolism. nih.govconsensus.app While specific enzymatic inhibition profiles for this compound are not detailed, its structural similarity to the parent compound suggests a potential for similar interactions.

Table 2: Inhibition Profile of Fusidic Acid against Key Human Enzymes and Transporters

| Target | Target Type | Reported IC₅₀ | Biological System |

|---|---|---|---|

| OATP1B1 | Uptake Transporter | ~4 to 35 µM | Overexpressing cell systems |

| BCRP | Efflux Transporter | ~50 to 110 µM | Overexpressing cell systems |

| CYP3A4/5 | Metabolic Enzyme | ~17 to 195 µM | Human liver microsomes |

Data derived from studies on fusidic acid. IC₅₀ values represent the concentration causing 50% inhibition. nih.gov

Impact on Cellular Processes and Metabolic Pathways

The primary impact of this compound on cellular processes, like its parent compound, is the disruption of bacterial protein synthesis. nih.govnih.gov By inhibiting EF-G, the compound halts the elongation of polypeptide chains, which is a bacteriostatic effect. nih.govnih.gov This blockade of a fundamental cellular process is the basis of its antibiotic activity. nih.gov

In addition to its antibacterial action, fusidic acid has been observed to have immunomodulatory effects. Studies in animal models have shown that fusidic acid can inhibit cell-mediated immunity. nih.gov At certain concentrations, it significantly inhibited the phytohemagglutinin response and mixed lymphocyte culture stimulation of spleen lymphocytes. nih.gov This suggests an impact on T-lymphocyte activation and proliferation, a critical cellular process in the adaptive immune response. nih.gov A decreased primary antibody response has also been noted, indicating a potential effect on B-lymphocytes as well. nih.gov

The inhibition of metabolic enzymes such as CYP3A4 by fusidic acid directly impacts metabolic pathways responsible for xenobiotic and drug clearance. nih.govnih.gov By modulating these enzymes, fusidic acid can alter the metabolism of co-administered substances, a significant consideration at the cellular and systemic levels. drugbank.com The dependence of certain immune cells, such as T helper 9 cells, on specific metabolic processes like cystine uptake for survival highlights the intricate link between metabolism and cellular function, which could be indirectly affected by compounds that interfere with metabolic pathways. nih.gov

Effects on Protein Synthesis Machinery

The primary mechanism of action for fusidic acid, the parent compound of this compound, is the inhibition of bacterial protein synthesis. frontiersin.orgnih.gov Fusidic acid targets the elongation factor G (EF-G), a crucial protein involved in the translocation of peptidyl-tRNA on the ribosome during peptide chain elongation. frontiersin.orgnih.gov It stabilizes the EF-G-GDP complex on the ribosome, preventing the release of EF-G and thereby stalling the entire protein synthesis cycle. nih.gov

Derivatives of fusidic acid are understood to operate via the same fundamental mechanism, and their efficacy is directly related to their ability to interact with the EF-G/ribosome complex. nih.govmdpi.com However, structural modifications can significantly alter this inhibitory activity. Early, foundational structure-activity relationship (SAR) studies that synthesized and evaluated numerous fusidic acid derivatives demonstrated that this compound possesses significantly diminished antibacterial activity compared to the parent compound. nih.govnih.gov This loss of potency strongly indicates a severely impaired ability to inhibit the protein synthesis machinery. The structural alteration, specifically the removal of the 11α-hydroxyl group and the introduction of a double bond, likely disrupts the critical binding interactions with EF-G, rendering the compound a much less effective inhibitor. nih.gov

Perturbations of Metabolic Fluxes

Detailed investigations into the specific effects of this compound on cellular metabolic fluxes are not available in the current scientific literature. Research on the parent compound, fusidic acid, has explored its interactions with various metabolic pathways, but this information cannot be directly extrapolated to its anhydro derivative.

Structure-Activity Relationship (SAR) Studies Related to Molecular Mechanism

The biological activity of fusidic acid and its derivatives is highly dependent on their specific three-dimensional structure. SAR studies have been instrumental in identifying the key chemical moieties required for potent antibacterial action. frontiersin.org

Influence of the 9,11-Anhydro Moiety on Target Binding

The formation of the 9,11-anhydro moiety results from the dehydration of the parent fusidic acid molecule, involving the elimination of the 11α-hydroxyl group and the creation of a double bond between carbons 9 and 11. This structural change has a profound negative impact on the molecule's ability to bind to its target, EF-G, on the ribosome. nih.gov

Correlation of Structural Features with Biochemical Activity Profiles

The biochemical activity of fusidanic antibiotics is intrinsically linked to several key structural features. For fusidic acid, these include:

The unique steroid scaffold with its specific stereochemistry. bohrium.com

The 11α-hydroxyl group. nih.gov

The 16β-acetoxy group. nih.gov

The carboxylic acid side chain at C-17. nih.gov

Modification or removal of any of these groups typically leads to a reduction or complete loss of activity. The case of this compound is a clear example of this principle. The elimination of the 11α-hydroxyl group to introduce the 9,11-double bond directly correlates with a dramatic decrease in its biochemical activity profile, as evidenced by its lack of significant antibacterial effect.

The following table, compiled from foundational SAR studies, illustrates the comparative in vitro activity of Fusidic Acid and its 9,11-Anhydro derivative against Staphylococcus aureus, highlighting the critical role of the 11α-hydroxyl group.

| Compound | Structural Modification from Fusidic Acid | Relative In Vitro Activity against S. aureus |

|---|---|---|

| Fusidic Acid | - | 100% |

| This compound | Elimination of 11α-OH and formation of C9-C11 double bond | <1% |

This data is derived from early structure-activity relationship studies on fusidic acid derivatives. nih.govnih.gov

Advanced Analytical and Biophysical Methodologies in 9,11 Anhydro Fusidic Acid Research

High-Resolution Spectroscopic Characterization for Structural Elucidation

High-resolution spectroscopy is fundamental to the unambiguous identification and detailed structural analysis of 9,11-Anhydro Fusidic Acid.

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for the chemical structure of this compound. While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the proton and carbon environments, advanced two-dimensional (2D) and three-dimensional (3D) techniques are required for complete assignment and conformational analysis. mdpi.com

2D NMR Techniques : Methods such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity within the molecule. science.govsdsu.edu

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to trace the spin systems within the steroid rings and the side chain.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), providing a map of all C-H bonds. researchgate.netdiva-portal.org

HMBC experiments identify longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for piecing together the molecular skeleton, including the connections of quaternary carbons. sdsu.edu

| NMR Experiment | Purpose in this compound Analysis | Information Gained |

| ¹H NMR | Provides information about the proton environments. | Chemical shifts, integration (proton count), and coupling constants (J-values). |

| ¹³C NMR | Provides information about the carbon skeleton. | Number and type of carbon atoms (CH₃, CH₂, CH, C). |

| COSY | Establishes proton-proton bond connectivity. | Identifies adjacent protons within the molecular structure. |

| HSQC | Correlates directly attached protons and carbons. | Maps all one-bond C-H connections. |

| HMBC | Establishes long-range proton-carbon connectivity. | Connects molecular fragments and identifies quaternary carbon environments. |

| NOESY | Determines spatial proximity of protons. | Provides internuclear distances to define the 3D conformation and stereochemistry. |

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₃₁H₄₆O₅, the expected monoisotopic mass is 498.33453 Da. uni.lu HRMS analysis confirms this exact mass, providing strong evidence for the molecular formula. uni.lu

Fragmentation Analysis (MS/MS) : Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. While a detailed fragmentation pathway for this compound is not widely published, the fragmentation patterns of steroidal compounds are generally well-understood. libretexts.org Key fragmentations would likely involve losses of water (-18 Da), acetic acid (-60 Da) from the C-16 position, and cleavages within the side chain. Elucidating these fragmentation patterns helps to confirm the presence and location of functional groups and substructures within the molecule. nih.gov

Predicted mass spectrometry data for various adducts of this compound are presented below. uni.lu

| Adduct | Formula | Calculated m/z | Predicted CCS (Ų) |

| [M+H]⁺ | C₃₁H₄₇O₅⁺ | 499.34181 | 223.4 |

| [M+Na]⁺ | C₃₁H₄₆O₅Na⁺ | 521.32375 | 225.3 |

| [M-H]⁻ | C₃₁H₄₅O₅⁻ | 497.32725 | 223.4 |

| [M+NH₄]⁺ | C₃₁H₅₀NO₅⁺ | 516.36835 | 239.5 |

CCS: Collision Cross Section

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are the gold standard for determining the absolute configuration of stereogenic centers. For a complex molecule like this compound with multiple chiral centers, these methods provide definitive stereochemical assignment.

The primary techniques used are Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). mdpi.com The methodology involves measuring the experimental VCD or ECD spectrum of the molecule and comparing it to spectra predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT) for a specific stereoisomer. researchgate.netwikipedia.org A match between the experimental and calculated spectra provides a high-confidence assignment of the absolute configuration. nih.govmdpi.com

VCD spectroscopy, which measures circular dichroism in the infrared region, has been successfully applied to fusidic acid derivatives to establish their absolute configuration and conformational details in solution. researchgate.netbruker.com This approach is particularly powerful as it is highly sensitive to the three-dimensional structure and can be applied directly to samples in solution, avoiding the need for crystallization. in2p3.fr

Chromatographic and Separation Science Techniques for Isolation and Purity Assessment

Chromatographic methods are essential for the isolation of this compound from synthesis or degradation mixtures and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most common and reliable technique for the analysis of fusidic acid and its related substances, including this compound. bepls.com Stability-indicating HPLC methods are specifically designed to separate the active pharmaceutical ingredient (API) from all its potential impurities and degradation products. oup.comnih.gov

Method Development : A typical RP-HPLC method for separating this compound from fusidic acid involves a C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, and an acidic aqueous buffer (e.g., phosphate (B84403) or phosphoric acid solution). oup.comscielo.br Detection is commonly performed using a UV detector at a wavelength of approximately 235 nm, where the fusidane chromophore exhibits strong absorbance. crsubscription.combiomedpharmajournal.org Gradient elution is often employed to achieve optimal separation of all related compounds in a single run. oup.com

| Parameter | Typical Condition | Reference |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3-5 µm) | oup.comscielo.brscielo.br |

| Mobile Phase | Acetonitrile, Methanol, Water with acid (e.g., H₃PO₄) | bepls.comoup.com |

| Elution Mode | Gradient | oup.comnih.gov |

| Flow Rate | 0.7 - 2.0 mL/min | oup.comcrsubscription.com |

| Detection | UV at 235 nm | oup.comcrsubscription.com |

| Column Temp. | 40°C | oup.comnih.gov |

Method Validation : Once developed, the analytical method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability. crsubscription.comnih.gov Validation parameters include:

Specificity : The ability to assess the analyte unequivocally in the presence of other components.

Linearity : Demonstrating a proportional relationship between analyte concentration and detector response over a defined range.

Accuracy : The closeness of the test results to the true value, often assessed by recovery studies.

Precision : The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) : The lowest amount of analyte that can be detected but not necessarily quantitated.

Limit of Quantitation (LOQ) : The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, this compound, with its polar hydroxyl and carboxylic acid functional groups and high molecular weight, is not directly suitable for GC analysis.

To utilize GC-MS, a derivatization step is required to convert the non-volatile analyte into a volatile derivative. acs.org This is typically achieved by silylating the polar functional groups using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netnih.gov This process replaces the acidic protons on the hydroxyl and carboxylic acid groups with non-polar trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility and thermal stability. diva-portal.org

Once derivatized, the compound can be injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection and identification based on their mass spectra and fragmentation patterns. This technique, while more complex due to the derivatization step, can offer very high chromatographic resolution. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational methods are indispensable tools in modern drug discovery and molecular biology, offering a window into the atomic-level interactions that govern biological activity. For a molecule like this compound, these approaches can predict binding modes, conformational dynamics, and intrinsic reactivity, thereby guiding further experimental work.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or biological target), forming a stable complex. The primary goal is to predict the binding mode and affinity of the ligand. For fusidic acid and its derivatives, the main biological target is the bacterial Elongation Factor G (EF-G), which is crucial for protein synthesis. frontiersin.org

Docking simulations for this compound would involve preparing a 3D structure of the molecule and docking it into the known binding site of EF-G. The process uses scoring functions to estimate the binding free energy, with more negative values indicating a stronger interaction. Studies on other fusidic acid derivatives have successfully used this method to correlate predicted binding scores with experimentally observed antibacterial activity. researchgate.net For instance, docking studies have revealed key hydrogen bonds and van der Waals interactions between fusidic acid derivatives and amino acid residues within the EF-G binding pocket. nih.gov Such simulations could elucidate how the structural change in the 9,11-anhydro form, compared to the parent fusidic acid, affects its binding affinity and orientation within the target site.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| FA Derivative 1 | S. aureus EF-G | -8.5 | researchgate.net |

| FA Derivative 2 | S. aureus EF-G | -9.2 | researchgate.net |

| Fusidic Acid (FA) | S. aureus EF-G | -7.9 | nih.gov |

| FA Amine Analogue | S. aureus EF-G | -8.1 | nih.gov |

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. While docking provides a static picture of the binding, MD simulations reveal how the ligand and protein move and flex, offering a more realistic representation of the biological system. An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion.

For the this compound-EF-G complex, MD simulations could be used to assess the stability of the docked pose. mdpi.com Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are monitored to understand the stability of the complex and the flexibility of its components. nih.gov MD simulations performed on the parent fusidic acid have been used to understand mechanisms of drug resistance, showing how mutations in EF-G can lead to less stable drug-target interactions. mdpi.comnih.gov These simulations can also be used to calculate binding free energies, providing a more rigorous estimate of binding affinity than docking scores alone. nih.gov Such studies on this compound would clarify its conformational preferences in the binding site and the stability of the interaction over time. researchgate.net

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. northwestern.edu These methods can determine a molecule's electronic structure, charge distribution, and reactivity, which are fundamental to its interaction with biological targets. nepjol.info

For this compound, quantum chemical calculations could provide valuable information on several properties:

Molecular Orbitals: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to determine the HOMO-LUMO gap. A larger gap generally implies higher kinetic stability and lower chemical reactivity. nepjol.inforesearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential) regions prone to electrophilic attack and electron-poor (positive potential) regions susceptible to nucleophilic attack. nepjol.info This is crucial for understanding non-covalent interactions like hydrogen bonds.

Reactivity Descriptors: Global reactivity indices such as electronegativity, chemical hardness, and electrophilicity can be calculated to provide a quantitative measure of the molecule's reactivity. researchgate.net

These calculations would offer a fundamental understanding of the intrinsic electronic properties of this compound, complementing the classical mechanics-based insights from docking and MD simulations.

Biophysical Techniques for Ligand-Target Interaction Studies

Biophysical techniques provide direct experimental measurement of the interactions between ligands and their targets, serving as crucial validation for computational predictions.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. vanderbilt.edu It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions. In a single ITC experiment, one can determine the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. nih.govharvard.edu

In a hypothetical ITC experiment for this compound, a solution of the compound would be titrated into a sample cell containing the target protein, EF-G. The instrument measures the minute amounts of heat released or absorbed with each injection. The resulting data are plotted as heat flow per injection versus the molar ratio of ligand to protein. Fitting this binding isotherm to a suitable model yields a complete thermodynamic profile of the interaction. researchgate.net This information is invaluable for understanding the driving forces of binding (whether it is enthalpy- or entropy-driven) and for structure-activity relationship studies. nih.gov

| Parameter | Description | Typical Units |

|---|---|---|

| Binding Affinity (Kₐ) | Strength of the binding interaction (1/Kᴅ). | M⁻¹ |

| Dissociation Constant (Kᴅ) | Concentration at which half the target is bound. | M (e.g., μM, nM) |

| Enthalpy Change (ΔH) | Heat released or absorbed upon binding. | kcal/mol or kJ/mol |

| Entropy Change (ΔS) | Change in disorder upon binding. | cal/mol·K or J/mol·K |

| Stoichiometry (n) | Molar ratio of ligand to target in the complex. | Dimensionless |

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. bioradiations.com It provides detailed kinetic information about the binding process, including the association rate constant (kₐ) and the dissociation rate constant (kₔ). The equilibrium dissociation constant (Kᴅ) can then be calculated from the ratio of these rates (kₔ/kₐ). nih.govmdpi.com

To study the interaction of this compound, the target protein (e.g., EF-G) would be immobilized on the surface of a sensor chip. A solution containing this compound would then be flowed over the chip surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected by the instrument and recorded in a sensorgram. This sensorgram provides real-time data on the binding and dissociation phases. bioradiations.com

While no specific SPR studies on the this compound-EF-G interaction are available, the technique has been used to investigate the binding of the parent fusidic acid to other proteins, such as human serum albumin (HSA), demonstrating its applicability. nih.gov Such an analysis would provide critical data on how quickly the compound binds to its target and how long it remains bound, which are key determinants of its biological effect. iusb.edu

| Parameter | Description | Typical Units |

|---|---|---|

| Association Rate (kₐ) | The rate at which the ligand-target complex is formed. | M⁻¹s⁻¹ |

| Dissociation Rate (kₔ) | The rate at which the ligand-target complex breaks apart. | s⁻¹ |

| Dissociation Constant (Kᴅ) | Measure of binding affinity, calculated as kₔ/kₐ. | M (e.g., μM, nM) |

Cryo-Electron Microscopy (Cryo-EM) for Complex Structure Determination

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the high-resolution visualization of large biomolecular complexes in their near-native states. While direct Cryo-EM studies focusing exclusively on this compound are not extensively documented in publicly available research, the methodology has been widely and successfully applied to its parent compound, fusidic acid, and other derivatives. These studies provide a robust framework for understanding how Cryo-EM can and would be utilized to investigate the structural interactions of this compound with its biological targets.

The primary application of Cryo-EM in fusidic acid research has been to determine the structure of the ribosome-elongation factor G (EF-G) complex when stalled by the antibiotic. nih.govnih.govnih.gov Fusidic acid inhibits protein synthesis by binding to EF-G after it has bound to the ribosome and catalyzed the translocation of tRNAs and mRNA. nih.govnih.gov This action traps EF-G on the ribosome, preventing the subsequent steps of elongation. nih.gov Cryo-EM has been instrumental in visualizing this trapped state, providing unprecedented insights into the mechanism of action of fusidane antibiotics.

High-resolution Cryo-EM structures have been solved for the Staphylococcus aureus ribosome in complex with mRNA, tRNA, EF-G, and fusidic acid, achieving resolutions as high as 2.5 Å. nih.gov These studies reveal the precise binding pocket of fusidic acid, located between domains I, II, and III of EF-G and the sarcin-ricin loop of the 23S rRNA. nih.gov Such detailed structural information is crucial for understanding the molecular basis of antibiotic activity and for the rational design of new derivatives with improved properties.

Furthermore, Cryo-EM has been used to compare the binding of different fusidic acid derivatives, such as fusidic acid cyclopentane (B165970) (FA-CP). A study achieving a 2.0 Å resolution for the FA-CP-ribosome complex demonstrated that the cyclopentane moiety provides additional contacts with EF-G and the 23S rRNA. nih.gov This suggests that the improved resistance profile of this derivative may be due to higher-affinity binding. nih.gov

The general workflow for using Cryo-EM to study a compound like this compound in complex with the ribosome would involve the following key steps:

Complex Formation: In vitro reconstitution of the 70S ribosome, mRNA, tRNA, and EF-G, followed by the addition of this compound to stall the complex.

Specimen Preparation: A small volume of the purified complex solution is applied to an EM grid, blotted to create a thin film, and then rapidly plunged into liquid ethane (B1197151) to vitrify the sample. This process traps the complexes in a thin layer of non-crystalline ice.

Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Automated data collection systems acquire thousands of images, each containing projections of the randomly oriented ribosomal complexes.

Image Processing: The individual particle images are computationally extracted, aligned, and classified to generate 2D class averages. These averages are then used to reconstruct a 3D map of the complex.

Model Building and Refinement: An atomic model of the ribosome-EF-G-9,11-Anhydro Fusidic Acid complex is built into the 3D density map and refined to high resolution.

The data obtained from such a study would provide precise information on the binding orientation of this compound, its specific interactions with amino acid residues of EF-G and nucleotides of the rRNA, and any conformational changes induced in the ribosome or EF-G upon its binding.

Below are illustrative tables summarizing the types of data that would be generated from a hypothetical Cryo-EM study of this compound, based on existing research on fusidic acid.

Table 1: Cryo-EM Data Collection and Processing Parameters

| Parameter | Value |

| Microscope | Titan Krios |

| Voltage | 300 kV |

| Detector | Gatan K3 Direct Electron Detector |

| Magnification (nominal) | ~105,000x |

| Pixel Size | ~0.8-1.1 Å/pixel |

| Electron Dose | 50-60 e-/Ų |

| Defocus Range | -0.5 to -2.5 µm |

| Number of Micrographs | 5,000 - 10,000 |

| Number of Particles | 200,000 - 500,000 |

| Final Resolution | 2.0 - 3.5 Å |

Table 2: Key Structural Features of the Ribosome-EF-G-Antibiotic Complex

| Feature | Description |

| Binding Site | Pocket formed by Domains I, II, and III of EF-G and the sarcin-ricin loop of 23S rRNA. |

| Key Interactions | Hydrogen bonds, hydrophobic interactions, and van der Waals contacts with specific amino acid residues and rRNA nucleotides. |

| Ribosome State | Typically stalled in a post-translocational or chimeric state. nih.gov |

| EF-G Conformation | Trapped in a specific conformation that prevents its dissociation from the ribosome. nih.gov |

| 9,11-Anhydro Moiety | The specific orientation and interactions of the anhydro ring would be determined, providing insight into its effect on binding affinity and efficacy. |

By applying Cryo-EM, researchers can gain a deep understanding of the structure-activity relationships of this compound, paving the way for the development of novel antibiotics that can overcome existing resistance mechanisms.

Emerging Research Avenues and Future Directions for 9,11 Anhydro Fusidic Acid Studies

Development of Novel Synthetic and Biosynthetic Strategies for Tailored Analogs

The pursuit of fusidic acid analogs with improved properties, such as an expanded antimicrobial spectrum or enhanced potency, has led to innovative synthetic and biosynthetic methodologies. Chemical modifications have traditionally focused on reactive groups like the 16β-acetoxyl, C-17 side chain, 3-hydroxyl, and 21-carboxylic acid. nih.gov Synthetic strategies often involve the esterification or amidation of these sites to produce novel derivatives. mdpi.comnih.gov For instance, a series of analogs with aromatic side-chains at the C-3 position has been synthesized to explore how electronic and lipophilic properties affect antibacterial activity. mdpi.com

More recently, biosynthetic approaches have emerged as a powerful complement to chemical synthesis. nih.gov A "stochastic combinational strategy" has been developed, which involves the random assembly of post-tailoring genes from the biosynthetic pathways of different fusidane-type antibiotics, such as helvolic acid, fusidic acid, and cephalosporin (B10832234) P₁. nih.gov This technique has successfully generated dozens of new fusidane analogs by introducing varied enzymatic modifications, thereby creating extensive chemical diversity that would be challenging to achieve through chemical synthesis alone. nih.gov This approach not only yields predicted products but can also induce unexpected enzymatic activities, further diversifying the resulting molecular structures. nih.gov

| Strategy | Approach | Description | Example Analogs |

| Chemical Synthesis | Esterification | Modification of the C-3 hydroxyl group with various aryl acid chlorides to investigate electronic and lipophilic effects. nih.govmdpi.com | FA-8 through FA-26 with aromatic side-chains. nih.gov |

| Chemical Synthesis | Amidation | Modification of the C-21 carboxyl group with different amines. mdpi.com | Derivatives containing nitrogen-heterocycles. mdpi.com |

| Combinatorial Biosynthesis | Stochastic Gene Assembly | Random combination of post-tailoring genes from helvolic acid, fusidic acid, and cephalosporin P₁ pathways in a host strain. nih.gov | 54 new fusidane analogues, including mono- and di-oxygenated products. nih.gov |

Identification of Undiscovered Biological Roles and Pathways

While the primary biological role of fusidic acid is the inhibition of bacterial protein synthesis via binding to elongation factor G (EF-G), emerging research indicates that its biological activities are not limited to this mechanism. nih.gov Studies have revealed that fusidic acid and its derivatives also possess significant anti-inflammatory properties. researchgate.netnih.gov This anti-inflammatory effect has been linked to the modulation of key signaling pathways involved in the inflammatory response.

Research has shown that these compounds can suppress the upregulation of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov The mechanism for this appears to involve the inhibition of critical inflammatory pathways, including those mediated by mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB). researchgate.net The hydrogenation derivative of fusidic acid, for example, was found to significantly suppress the expression of p65 and IκB-α, key components of the NF-κB pathway, in a mouse ear edema model. nih.gov These findings suggest that 9,11-Anhydro Fusidic Acid and related molecules could be developed as dual-functional agents that possess both antimicrobial and anti-inflammatory activities, opening up new therapeutic possibilities. researchgate.netnih.gov Further investigation into these and other cellular pathways could uncover entirely new biological roles for the fusidane scaffold.

Advanced Structural Biology and Biophysical Studies of its Interactions

A deeper understanding of how this compound and its analogs interact with their biological targets at the molecular level is crucial for rational drug design. Advanced structural and biophysical techniques are being employed to elucidate these interactions with high precision. X-ray crystallography has been instrumental in visualizing the binding site of fusidic acid on its primary target, the bacterial elongation factor G (EF-G), revealing the structural basis for its inhibitory action and the effects of resistance mutations. researchgate.net

Beyond protein targets, biophysical methods are being used to explore interactions with other biological structures. For instance, liposome (B1194612) electrokinetic capillary chromatography has been utilized to study the interactions between fusidic acid and lipid membranes, revealing strong interactions with negatively charged lipids, which may be relevant to its activity and transport across bacterial membranes. researchgate.net

Computational techniques are increasingly integrated with experimental studies. Molecular docking and molecular dynamics simulations provide valuable insights into the binding modes of new derivatives within the EF-G active site. rsc.orgnih.gov These simulations can help rationalize the observed structure-activity relationships of novel analogs and predict the binding orientation and stability of newly designed compounds, thereby guiding synthetic efforts. nih.gov

| Technique | Application in Fusidane Research | Key Insights |

| X-ray Crystallography | Determining the structure of elongation factor G (EF-G) with and without bound fusidic acid. researchgate.net | Reveals the precise binding pocket, key amino acid interactions, and the structural impact of resistance mutations. researchgate.net |

| Liposome Electrokinetic Capillary Chromatography | Quantifying the interaction between fusidic acid and various lipid membrane compositions. researchgate.net | Demonstrates strong interactions with negatively charged lipids, suggesting a role for membrane association in its mechanism. researchgate.net |

| Molecular Docking | Simulating the binding pose of novel fusidic acid derivatives in the active site of EF-G. rsc.orgnih.gov | Predicts binding affinity and orientation, helping to explain the antibacterial activity of new analogs. rsc.org |

| Molecular Dynamics Simulation | Validating the stability of docked ligand-protein complexes over time. nih.gov | Assesses the dynamic behavior and stability of the interaction between fusidane compounds and their targets. nih.gov |

Integration of Omics Technologies for Comprehensive Biological Understanding

To achieve a holistic view of the biological effects of this compound, researchers are turning to the integration of high-throughput "omics" technologies. mdpi.com These approaches, including genomics, transcriptomics, proteomics, and metabolomics, allow for a system-wide analysis of cellular responses to a compound, moving beyond a single-target perspective. nih.gov

The application of omics to fusidane research can uncover novel mechanisms of action, identify off-target effects, and reveal biomarkers for drug efficacy or resistance.

Transcriptomics (e.g., RNA-Seq) can map the global changes in gene expression within a bacterium upon exposure to this compound, highlighting which cellular pathways are most affected.

Proteomics can identify alterations in protein abundance, revealing downstream effects of target inhibition or identifying previously unknown binding partners.

Metabolomics provides a snapshot of the metabolic state of the cell, showing how the compound perturbs essential biochemical pathways. nih.gov

By integrating these multi-omics datasets, researchers can construct comprehensive models of the compound's biological impact. mdpi.com This integrated approach is particularly valuable for understanding complex phenomena like antibiotic resistance and for identifying novel therapeutic targets. nih.gov Single-cell multi-omics technologies further promise to dissect cellular heterogeneity in response to treatment, providing an even more granular understanding. nih.govnih.gov

Q & A

Q. What spectroscopic methods are critical for confirming the structural integrity of synthesized this compound?

- Methodological Answer : Combine 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to verify the absence of hydroxyl groups at positions 9 and 11. Use infrared (IR) spectroscopy to confirm esterification or dehydration signatures. X-ray diffraction of single crystals provides definitive proof of the anhydrous configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.